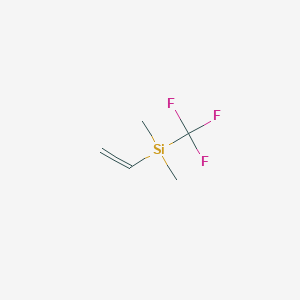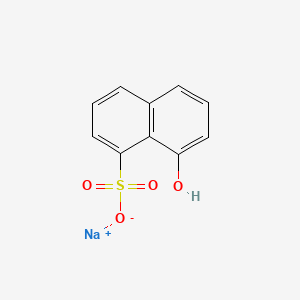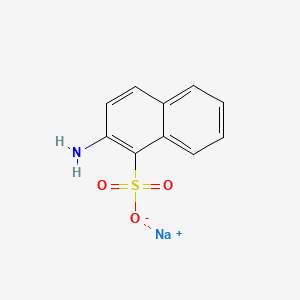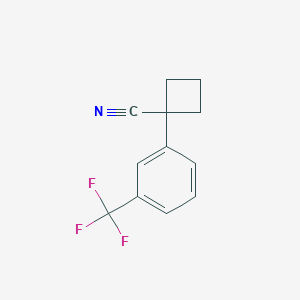
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
Descripción general
Descripción
“1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H10F3N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” can be represented by the InChI code: 1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” is 225.21 . .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile plays a role in various chemical synthesis and reactions. For instance, studies have explored its behavior in kinetic and thermodynamic reactions. Bernasconi et al. (2004) investigated the deprotonation of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives, providing insights into the effect of antiaromaticity on these reactions (Bernasconi, Ruddat, Wenzel, & Fischer, 2004). Similarly, Desmaison et al. (2012) studied the reaction of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile with vinyl ethers, revealing the formation of cyclobutanes and other adducts, which are significant in understanding cycloaddition chemistry (Desmaison, Huisgen, & Nöth, 2012).
Photochemical and Polymerization Studies
Research has also delved into the photochemical properties of compounds related to 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile. Mella et al. (1991) explored the photochemical reaction between 1-naphthalenecarbonitrile and arylalkenes, which is relevant for understanding photodimerization processes (Mella, Fasani, & Albini, 1991). Additionally, Sonoda et al. (2009) investigated the photodimerization and photopolymerization of diphenylhexatriene crystals, which is pertinent to the study of fluorine chemistry and its applications in materials science (Sonoda, Goto, Tsuzuki, Akiyama, & Tamaoki, 2009).
Structural Analysis and Characterization
Understanding the structure and properties of compounds like 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is crucial for their application in scientific research. Liu et al. (2013) conducted a crystal structure analysis of a related compound, which contributes to the broader understanding of such chemicals (Liu, Chen, Sun, & Wu, 2013). Research on the crystal structure and reactions of similar compounds aids in the development of new materials and pharmaceuticals.
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWRFGWGJDQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625533 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | |
CAS RN |
29786-43-4 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

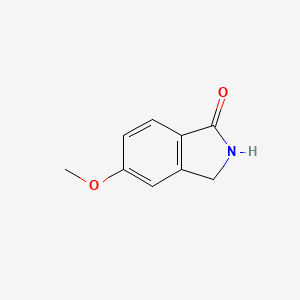
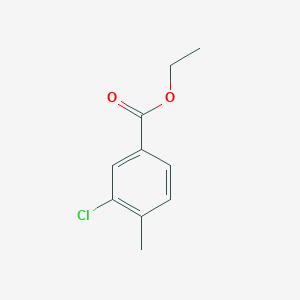
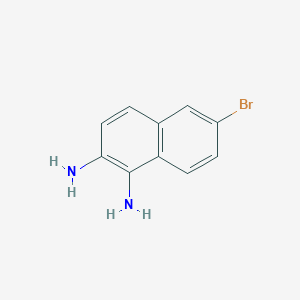
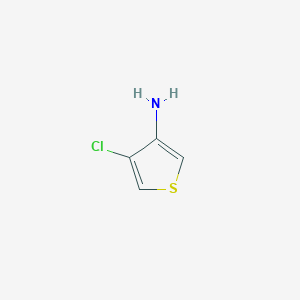
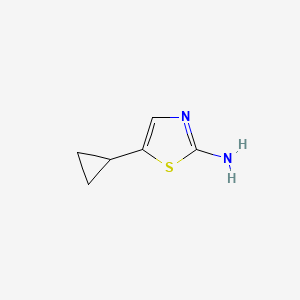
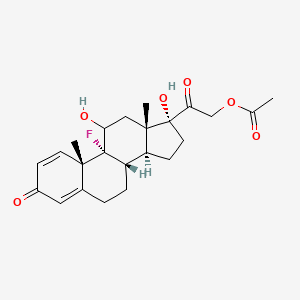
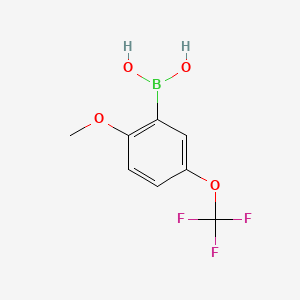
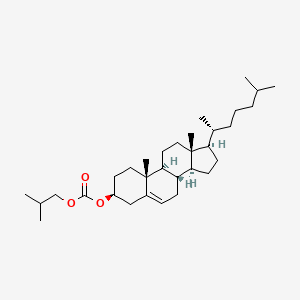
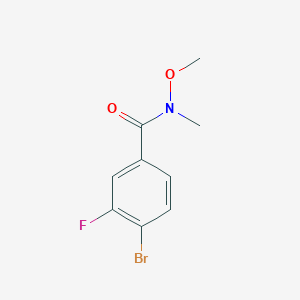
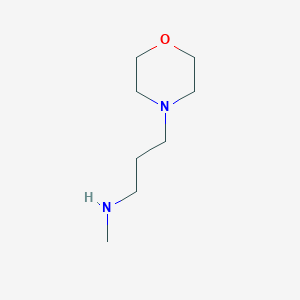
![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)
